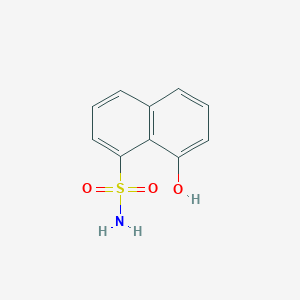
9,10-Bis(2,2-diphenylvinyl)anthracene
Vue d'ensemble
Description
9,10-Bis(2,2-diphenylvinyl)anthracene is an organic compound known for its unique luminescent properties. This compound is characterized by its butterfly-like structure, which plays a crucial role in its ability to form unique aggregation structures. These structures are highly beneficial for fluorescence emission, resulting in high-performance amplified spontaneous emission and electroluminescence .
Méthodes De Préparation
The synthesis of 9,10-Bis(2,2-diphenylvinyl)anthracene typically involves the use of drop-casting to fabricate single-crystal nanowires. These nanowires can be used as Fabry–Perot-type resonators with a lasing threshold of 49.4 μJ/cm² . Additionally, the emulsion self-assembly method can be employed to dope this compound molecules into external polymer Whispering-Gallery-Mode-type resonators, resulting in a much lower lasing threshold of 9.04 μJ/cm² .
Analyse Des Réactions Chimiques
9,10-Bis(2,2-diphenylvinyl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include Suzuki/Sonogashira cross-coupling reactions, which are employed to synthesize anthracene-based derivatives . The major products formed from these reactions include 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)anthracene, and 9,10-bis(phenylethynyl)anthracene .
Applications De Recherche Scientifique
9,10-Bis(2,2-diphenylvinyl)anthracene has a wide range of scientific research applications. It is used as a gain medium in micronano lasers due to its excellent aggregated luminescence properties . This compound is also utilized in the fabrication of single-crystal nanowires and polystyrene microspheres, which exhibit low lasing thresholds . Additionally, this compound is employed in cell imaging applications due to its aggregation-induced emission properties .
Mécanisme D'action
The butterfly-like structure of 9,10-Bis(2,2-diphenylvinyl)anthracene is the key feature that forms its unique aggregation structure. This stacking mode is highly beneficial for fluorescence emission, resulting in high-performance amplified spontaneous emission and electroluminescence . The restriction of intramolecular rotation mechanism is critical for the aggregation-induced emission phenomenon observed in this compound .
Comparaison Avec Des Composés Similaires
9,10-Bis(2,2-diphenylvinyl)anthracene can be compared with other anthracene-based derivatives such as 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)anthracene, and 9,10-bis(phenylethynyl)anthracene . These compounds exhibit high thermal stability and blue emission with high quantum yields . the unique butterfly-like structure of this compound sets it apart, making it highly beneficial for fluorescence emission and electroluminescence .
Propriétés
IUPAC Name |
9,10-bis(2,2-diphenylethenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30/c1-5-17-31(18-6-1)39(32-19-7-2-8-20-32)29-41-35-25-13-15-27-37(35)42(38-28-16-14-26-36(38)41)30-40(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOGKFGLSYHBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629154 | |
| Record name | 9,10-Bis(2,2-diphenylethenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683227-80-7 | |
| Record name | 9,10-Bis(2,2-diphenylethenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















